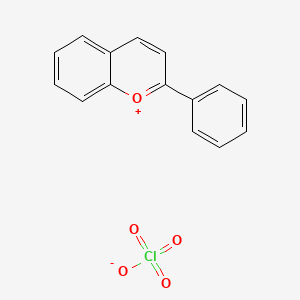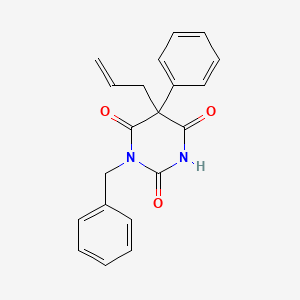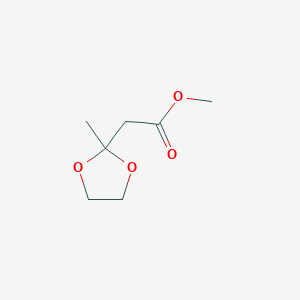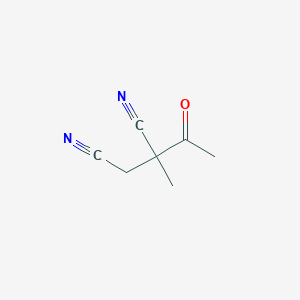![molecular formula C7H5N3O B13803951 Pyrimido[4,5-E][1,4]oxazepine CAS No. 26223-15-4](/img/structure/B13803951.png)
Pyrimido[4,5-E][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-E][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system that includes both nitrogen and oxygen atoms, making it a versatile scaffold for the development of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-E][1,4]oxazepine can be synthesized through several methods. One common approach involves the condensation of pyrimidine derivatives with aldehydes and amines under microwave-assisted conditions. This method is advantageous due to its efficiency and high yield . Another method involves the use of switchable solvents to control the regioselectivity of the reaction, allowing for the synthesis of different derivatives from the same starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its rapid reaction times and high efficiency. The use of automated reactors and continuous flow systems further enhances the scalability of this process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[4,5-E][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Pyrimido[4,5-E][1,4]oxazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrimido[4,5-E][1,4]oxazepine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to various biological effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to block the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-E][1,4]oxazepine can be compared with other similar compounds, such as:
Pyrimido[4,5-B][1,4]benzoxazepine: Similar in structure but differs in the position of the nitrogen and oxygen atoms.
Pyrido[2,3-B][1,4]benzoxazepine: Another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
26223-15-4 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
pyrimido[4,5-e][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-11-4-6-3-8-5-10-7(6)9-1/h1-5H |
Clé InChI |
UPIRAMLPAZOTDN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C2C=NC=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)


![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)





![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
